molecular formula C7H12N2O3S B13313171 (4-Cyanooxan-4-yl)methanesulfonamide CAS No. 1461715-01-4

(4-Cyanooxan-4-yl)methanesulfonamide

Cat. No.: B13313171
CAS No.: 1461715-01-4
M. Wt: 204.25 g/mol
InChI Key: HKVDQQJSDJTZPU-UHFFFAOYSA-N
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Description

(4-Cyanooxan-4-yl)methanesulfonamide is a chemical compound with the molecular formula C₇H₁₂N₂O₃S and a molecular weight of 204.25 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a cyano group and a methanesulfonamide group attached to an oxane ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(4-Cyanooxan-4-yl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methanesulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding amines.

    Oxidation: Sulfonic acids.

Scientific Research Applications

(4-Cyanooxan-4-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyanooxan-4-yl)methanesulfonamide involves its interaction with specific molecular targets, although detailed pathways are still under investigation. The cyano group and methanesulfonamide moiety are believed to play crucial roles in its biological activity by interacting with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyanooxan-4-yl)methanesulfonamide is unique due to its specific combination of a cyano group and a methanesulfonamide group attached to an oxane ring, which imparts distinct chemical and biological properties .

Properties

CAS No.

1461715-01-4

Molecular Formula

C7H12N2O3S

Molecular Weight

204.25 g/mol

IUPAC Name

(4-cyanooxan-4-yl)methanesulfonamide

InChI

InChI=1S/C7H12N2O3S/c8-5-7(6-13(9,10)11)1-3-12-4-2-7/h1-4,6H2,(H2,9,10,11)

InChI Key

HKVDQQJSDJTZPU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CS(=O)(=O)N)C#N

Origin of Product

United States

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